REACTION_CXSMILES
|
[I:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:9])=O.S(Cl)([Cl:12])=O>>[I:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[C:7]([Cl:12])=[O:9]
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
IC=1OC=CC1C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring to 70° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
CUSTOM
|
Details
|
the residue azeotroped with toluene (2×30 ml)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1OC=CC1C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.69 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |